Cytarabine, also known as cytosine arabinoside, is a synthetic pyrimidine nucleoside analog that plays a significant role in cancer research, particularly in the study and treatment of hematological malignancies. [, , , ] It acts as an antimetabolite, interfering with DNA synthesis and ultimately inducing cell death in rapidly dividing cells like cancer cells. [, , ]
Cytarabine was first isolated from the Caribbean sponge Cryptotheca crypta (now Tectitethya crypta), which contains arabinose-containing nucleotides. It was synthesized for the first time in 1959 and received FDA approval in 1969. As a nucleoside analogue, it belongs to the class of antimetabolites, which mimic the natural substrates required for DNA synthesis but disrupt normal cellular processes when incorporated into DNA .
The synthesis of cytarabine can be achieved through several methods. One notable method involves the reaction of uridine arabinoside with hexamethyldisilazane under specific conditions:
Another method includes reacting uridine arabinoside with ethyl anhydride or acetyl chloride in pyridine to form uridine arabinoside ethyl ester, followed by further reactions to yield cytarabine .
Cytarabine has a molecular formula of and a molecular weight of approximately 243.22 g/mol. Its structure consists of a cytosine base linked to an arabinose sugar, specifically configured as 1-beta-D-arabinofuranosylcytosine. The presence of the arabinose sugar distinguishes it from deoxycytidine, allowing it to integrate into DNA while disrupting normal function.
Cytarabine undergoes several important chemical reactions:
Cytarabine acts primarily as an antimetabolite by mimicking the natural nucleoside deoxycytidine. Its mechanism involves:
Cytarabine exhibits several key physical and chemical properties:
Cytarabine is predominantly used in oncology for treating hematological malignancies:
Additionally, research continues into novel formulations such as nanoparticle delivery systems that enhance the targeting and efficacy of cytarabine while minimizing side effects .
Cytarabine remains a cornerstone in chemotherapy regimens due to its potent activity against rapidly dividing cancer cells and ongoing research aims at improving its therapeutic index through innovative delivery methods and combination therapies.
Cytarabine (4-amino-1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog characterized by the substitution of arabinose for deoxyribose. The arabinose sugar adopts a β-D-arabinofuranosyl configuration, where the C2'-hydroxyl group is oriented in a cis position relative to the C3'-hydroxyl group (Figure 1). This stereochemical arrangement is critically distinct from the trans orientation in deoxycytidine, altering molecular recognition by cellular enzymes. The molecule's conformation is stabilized by intramolecular hydrogen bonding between the O5' hydroxymethyl group and the cytosine base, restricting rotational freedom and influencing its biological activity [3] [7].
Table 1: Key Stereochemical Features of Cytarabine
Structural Element | Conformation | Biological Implication |
---|---|---|
Glycosidic Bond | β-anomer | Facilitates incorporation into DNA/RNA polymerases |
C2'-OH Orientation | cis to C3'-OH | Inhibits DNA polymerase α and β |
Sugar Pucker | C2'-endo | Alters minor groove interactions |
Base-Sugar Torsion Angle (χ) | Anti (150°–180°) | Optimizes base stacking in DNA duplexes |
X-ray crystallography confirms that the arabinose ring exhibits a mixed envelope conformation (C2'-endo and C3'-exo), contributing to its ability to terminate DNA chain elongation. The stereospecificity of cytarabine’s C2'-hydroxyl group directly impedes phosphodiester bond formation, a mechanism exploited in antileukemic therapy [4] [7].
Cytarabine has a molecular weight of 243.22 g/mol (C~9~H~13~N~3~O~5~). Its stability is highly dependent on environmental conditions:
Deamination is catalyzed by cytidine deaminase, which exhibits peak activity at physiological pH (7.4). This enzymatic degradation limits cytarabine’s plasma half-life to 10 minutes–3 hours, necessitating continuous infusion in clinical settings [3] [9].
Cytarabine’s solubility is governed by its ionizable groups (pK~a~ ≈ 4.3 for the N3 position):
Table 2: Solubility of Cytarabine in Various Solvents
Solvent | Solubility (mg/mL) | Conditions | Notes |
---|---|---|---|
Water | 100 | 25°C, pH 5.0–7.0 | Optimal for intravenous infusion |
Dimethyl Sulfoxide | 50 | 25°C | Used in in vitro assays |
Ethanol | <1 | 25°C | Limited utility in formulations |
Hydrochloric Acid (0.1M) | 120 | pH 1.0, 25°C | Enhanced solubility via protonation |
Sodium Hydroxide (0.1M) | 80 | pH 13.0, 25°C | Degradation to ara-U predominates |
The compound exhibits pH-dependent solubility: protonation of the cytosine ring below pH 4.0 increases aqueous solubility but accelerates hydrolysis. Above pH 8.0, deprotonation promotes deamination. Liposomal encapsulation circumvents these limitations by isolating cytarabine from aqueous environments [2] [8] [10].
Crystalline Cytarabine:
Liposomal Formulations:Employ specialized delivery systems to enhance pharmacokinetics:
Table 3: Comparative Analysis of Cytarabine Formulations
Parameter | Crystalline | Conventional Liposomes | Stealth Liposomes | CPX-351 |
---|---|---|---|---|
Size Distribution | Molecular (0.34 nm) | 100–250 nm | 80–120 nm | 100–130 nm |
Encapsulation | Not applicable | Passive diffusion | pH gradient | Copper ion gradient |
Stability (t~1/2~) | 1–3 hours (plasma) | 6–8 hours | 20–40 hours | 38 hours (cytarabine) |
Key Lipids | Not applicable | Phosphatidylcholine | DSPE-PEG~2000~ | DSPC/DSPG/Chol (7:2:1) |
Liposomes modify drug release kinetics: conventional formulations exhibit burst release (70% in 6 hours), while Stealth systems sustain release over 72 hours. DepoFoam™ multivesicular liposomes (e.g., DepoCyt®) extend intrathecal half-life to 100–263 hours via hierarchical aqueous chambers [1] [5] [7].
Figure 1. Stereochemistry of CytarabineIllustration of β-D-arabinofuranosyl conformation highlighting cis-oriented C2'-OH and C3'-OH groups. Hydrogen bonds between O5'-hydroxymethyl and N3 of cytosine stabilize the anti-conformation.
Figure 2. Crystalline vs. Liposomal StructuresComparative diagrams of monoclinic cytarabine crystals (hydrogen-bonded dimers) and multilamellar liposomes showing aqueous core encapsulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7